(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride molecular weight
(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride molecular weight
Introduction
(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organoboron compound of increasing significance in medicinal chemistry and organic synthesis. Its unique architecture, combining a boronic acid moiety with an aminophenoxy group, positions it as a versatile building block for constructing complex molecular entities. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] Concurrently, the nucleophilic amino group and the ether linkage provide strategic points for molecular elaboration, making this reagent particularly valuable in the synthesis of novel pharmaceuticals, advanced materials, and targeted biological probes. This guide provides a comprehensive technical overview of its properties, applications, and handling, grounded in established scientific principles to empower its effective use in a research and development setting.
Core Compound Properties and Structure
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. These parameters dictate storage conditions, solvent selection, and reaction stoichiometry.
Physicochemical and Safety Data
The key properties of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (4-(2-aminophenoxy)phenyl)boronic acid;hydrochloride | [3] |
| Molecular Formula | C₁₂H₁₃BClNO₃ | [3] |
| Molecular Weight | 265.5 g/mol | [3] |
| CAS Number | 957063-10-4 | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | ≥98% (Typical) | [3] |
| Storage | Room temperature, inert atmosphere | [3][5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General Knowledge |
| Safety | Irritant; handle with appropriate personal protective equipment | [6] |
Chemical Structure
The structure features a phenylboronic acid core connected via an ether linkage to a 2-aminophenol moiety. The hydrochloride salt form enhances stability and handling.
Caption: Structure of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.
Stability and Storage Considerations
Boronic acids are susceptible to several decomposition pathways that researchers must mitigate to ensure experimental reproducibility and reagent integrity.
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Anhydride Formation (Boroxine): Under anhydrous conditions or upon heating, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[7] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for. Proper storage in a tightly sealed container is essential.
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Protodeboronation: The carbon-boron bond can be cleaved in aqueous or protic media, replacing the boronic acid group with a hydrogen atom.[7] The rate of this degradation is influenced by pH and the electronic nature of the aryl substituent.
-
Oxidation: Boronic acids can undergo oxidative degradation, particularly in solution.[7] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize this pathway.
For long-term viability, it is recommended to store the solid compound at room temperature in a desiccator and away from light.[3] Solutions should be prepared fresh for optimal reactivity.
Key Applications in Research and Development
The bifunctional nature of this reagent makes it a valuable tool in several areas of chemical and biological research.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for synthesizing biaryl ether structures.[2] These motifs are prevalent in pharmaceuticals and advanced materials. The reaction couples the organoborane with an aryl or vinyl halide/triflate, catalyzed by a palladium complex in the presence of a base.[2] The free amino group can serve as a handle for further derivatization post-coupling.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general methodology for using the title compound in a Suzuki-Miyaura reaction.
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (1.2 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., dioxane/water mixture) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl ether.[8]
Molecular Recognition and Sensing
A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as saccharides (sugars) and glycoproteins.[1] This interaction is pH-dependent, typically favored under basic conditions where the boronic acid is in its tetrahedral boronate form.[9] This property makes (4-(2-Aminophenoxy)phenyl)boronic acid and its derivatives useful for:
-
Glycoprotein Enrichment: Immobilized boronic acids are used in affinity chromatography to selectively capture and purify glycoproteins from complex biological samples.[2]
-
Saccharide Sensing: The binding event can be coupled to a fluorescent or colorimetric readout, enabling the development of sensors for biologically important sugars like glucose.[10]
Enzyme Inhibition
The boron atom in boronic acids is electrophilic and can form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1] This mechanism makes boronic acid derivatives potent inhibitors of this important class of enzymes, which are implicated in various diseases. The drug Bortezomib (Velcade), a boronic acid peptide, is a prime example used in cancer chemotherapy that targets the proteasome.[1][11] The aminophenoxy moiety of the title compound can be further functionalized to create derivatives with enhanced specificity and potency for targeted protease inhibition.
Analytical Characterization
Confirming the identity and purity of the starting material is critical. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic peaks for the aromatic protons and carbons, as well as signals corresponding to the amine and hydroxyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reversed-phase method is typically used.[12]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in a 1:1 mixture of Mobile Phase A and B |
Safety and Handling
As with all laboratory chemicals, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride must be handled with appropriate care to minimize risk.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[13] When handling the powder, use a dust mask or work in a ventilated hood to prevent inhalation.[14]
-
Health Hazards: Boronic acids are classified as irritants.[6] Direct contact may cause skin and eye irritation.[13] Inhalation of dust can lead to respiratory tract irritation.[6] Ingestion is harmful.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin: Wash off immediately with soap and plenty of water.[13]
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]
-
-
Spills and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[14]
Conclusion
(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a highly valuable and versatile building block for chemical synthesis and biomedical research. Its capacity to participate in robust carbon-carbon bond-forming reactions, coupled with the potential for further functionalization via its amino group and its inherent ability to interact with diol-containing biomolecules, makes it an enabling tool in drug discovery, diagnostics, and materials science. Adherence to the principles of proper storage, handling, and reaction optimization will ensure its effective and safe utilization in advancing scientific discovery.
References
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2023, December 29). Boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminophenylboronic acid. Retrieved from [Link]
- Reddy, B. V., Mamidi, G., & Venkateshwarlu, G. (2019). Simple Spectrophotometric Methods for Estimation of Drugs and Pharmaceuticals using NBS-Methyl Orange Dye Couple. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Chemspace. (n.d.). [4-(2-Aminophenoxy)phenyl]boronic Acid. Retrieved from [Link]
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Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]
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American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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